![molecular formula C8H5F3O2 B1376151 3-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 1243312-51-7](/img/structure/B1376151.png)
3-Hydroxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It is also known as 3-Formyl-5-(trifluoromethyl)phenol .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H .Physical And Chemical Properties Analysis
3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . Its molecular weight is 190.12 . The compound’s IUPAC name is 3-hydroxy-5-(trifluoromethyl)benzaldehyde .Scientific Research Applications
Oxidative Rearrangement in Organic Synthesis
3-Hydroxy-5-(trifluoromethyl)benzaldehyde plays a significant role in oxidative rearrangements. For instance, it is involved in the reaction where 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones react with HCl in DMSO to produce 3-methyl-5-aryloxazole-2-thiones. This process is crucial in organic synthesis and can be promoted by trifluoroacetic anhydride/DMSO in CH2Cl2, demonstrating the chemical's versatility in facilitating complex organic reactions (Creary & Losch, 2008).
Synthesis of Tetranuclear Complexes
In inorganic chemistry, 3-Hydroxy-5-(trifluoromethyl)benzaldehyde derivatives are used in synthesizing tetranuclear complexes with elements like cobalt and nickel. These complexes, formed under solvothermal conditions, display unique magnetic properties and have potential applications in material science (Zhang et al., 2013).
Antioxidant Activity Studies
In medicinal chemistry, derivatives of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde have been synthesized and analyzed for their in vitro antioxidant activities. Such studies provide insights into the potential therapeutic applications of these compounds (Yüksek et al., 2015).
Copper Extraction from Acidic Solutions
This chemical is also used in the extraction of metals. For instance, derivatives of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde have been synthesized and employed for copper extraction from acidic sulphate solutions. Such applications are vital in the field of metallurgy and environmental science (Szymanowski et al., 1983).
Catalysis in Asymmetric Hydrocyanation
This chemical serves as a catalyst in asymmetric hydrocyanation reactions. It has been used to produce optically active pyrethroid insecticides, showing its importance in agricultural chemistry (Danda, 1991).
Applications in Organic Chemistry Reactions
Its derivatives are used in Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting its role in facilitating complex organic chemistry reactions (Chen et al., 2017).
Synthesis of Novel Compounds
3-Hydroxy-5-(trifluoromethyl)benzaldehyde is involved in the synthesis of new compounds like 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing its utility in the creation of novel chemical entities (Banerjee et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXALZOVLWZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
1243312-51-7 |
Source
|
Record name | 3-hydroxy-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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